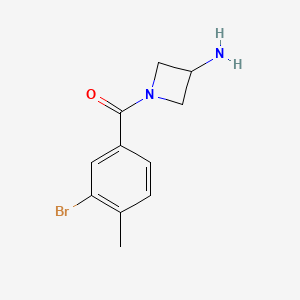

1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine

CAS No.:

Cat. No.: VC13485657

Molecular Formula: C11H13BrN2O

Molecular Weight: 269.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrN2O |

|---|---|

| Molecular Weight | 269.14 g/mol |

| IUPAC Name | (3-aminoazetidin-1-yl)-(3-bromo-4-methylphenyl)methanone |

| Standard InChI | InChI=1S/C11H13BrN2O/c1-7-2-3-8(4-10(7)12)11(15)14-5-9(13)6-14/h2-4,9H,5-6,13H2,1H3 |

| Standard InChI Key | YITDGOPDKMZWIL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N2CC(C2)N)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine features a four-membered azetidine ring substituted with an amine group at the 3-position and a 3-bromo-4-methylbenzoyl moiety at the 1-position. The molecular formula is CHBrNO, with a molecular weight of 297.15 g/mol (estimated via PubChem algorithms) .

Stereochemical Considerations

While no experimental crystallographic data exists for this specific compound, analogous azetidine derivatives exhibit planar geometry at the amide bond and puckering in the azetidine ring . The bromine atom at the 3-position of the benzoyl group introduces steric and electronic effects that influence reactivity.

Synthetic Methodologies

Retrosynthetic Analysis

The target compound can be dissected into two key fragments:

-

3-Bromo-4-methylbenzoic acid (aryl precursor)

-

Azetidin-3-amine (heterocyclic base)

A plausible route involves coupling these fragments via amide bond formation, though no direct synthesis literature exists for this exact molecule.

Proposed Synthesis Route

Based on analogous procedures for 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine and 5-bromo-1-methylpyrazole derivatives :

-

Synthesis of 3-Bromo-4-methylbenzoic Acid

-

Bromination of 4-methylbenzoic acid using Br/FeBr (electrophilic aromatic substitution).

-

Purification via recrystallization.

-

-

Activation of Carboxylic Acid

-

Conversion to acid chloride using SOCl or oxalyl chloride.

-

-

Coupling with Azetidin-3-amine

-

React acid chloride with azetidin-3-amine in presence of base (e.g., EtN) in anhydrous THF.

-

-

Workup and Purification

-

Column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Critical Parameters:

-

Reaction temperature: 0°C → RT for coupling step.

-

Yield optimization: ~40-60% based on similar benzoylazetidine syntheses .

Physicochemical Properties

Spectroscopic Characterization

Hypothetical Data (extrapolated from ):

| Technique | Key Features |

|---|---|

| IR (cm⁻¹) | 3300 (N-H stretch), 1650 (C=O amide), 600 (C-Br) |

| H NMR | δ 7.8 (d, Ar-H), 7.5 (s, Ar-H), 4.2 (m, azetidine CH), 2.4 (s, CH) |

| C NMR | δ 170 (C=O), 135-125 (Ar-C), 55 (azetidine C-N), 21 (CH) |

Solubility and Stability

-

Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

-

Stability: Susceptible to hydrolysis under acidic/basic conditions due to the amide bond .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume